molecular formula C20H18ClFN2O3S B11424680 2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide

2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B11424680
M. Wt: 420.9 g/mol
InChI Key: OOVQNIHHXWJJMC-UHFFFAOYSA-N
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Description

This compound, also known by its chemical name 2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide , falls within the class of pharmaceuticals. It exhibits interesting properties due to its unique structure, which combines an oxazole ring, a sulfoxide group, and aromatic moieties.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of 2-chloro-5-methyl-1,3-oxazole-4-carbaldehyde with N-(4-fluorophenyl)methylamine, followed by oxidation of the resulting intermediate to form the sulfoxide. The final step involves acetylation of the amine group to yield the desired compound.

Reaction Conditions::

    Condensation Step: The reaction typically occurs under basic conditions using a suitable base (e.g., sodium hydroxide) in a solvent like ethanol or acetonitrile.

    Oxidation Step: Oxidation of the intermediate involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetylation Step: Acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent with the synthetic routes described above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfoxide group can undergo oxidation to form the corresponding sulfone.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

    Acetylation: The amine group can be acetylated to enhance stability and pharmacological properties.

Common Reagents and Conditions::

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Acetylation: Acetic anhydride, acetyl chloride.

Major Products:: The major product is the titled compound itself, which exhibits pharmacological activity.

Scientific Research Applications

This compound has been investigated for its potential in various fields:

    Medicine: It may have applications as an anti-inflammatory or antimicrobial agent.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: Its effects on cellular pathways and biological targets are of interest.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C20H18ClFN2O3S

Molecular Weight

420.9 g/mol

IUPAC Name

2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H18ClFN2O3S/c1-13-18(24-20(27-13)16-4-2-3-5-17(16)21)11-28(26)12-19(25)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,25)

InChI Key

OOVQNIHHXWJJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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